

What is 3-Chloromethyl-5-iodo-pyridine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloromethyl-5-iodo-pyridine hydrochloride

Cat. No.: B1290991

[Get Quote](#)

An In-depth Technical Guide to **3-Chloromethyl-5-iodo-pyridine hydrochloride**: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

3-Chloromethyl-5-iodo-pyridine hydrochloride is a specialized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a trifunctional building block, it incorporates a pyridine core, a reactive chloromethyl group, and a versatile iodo-substituent. This combination allows for sequential, site-selective modifications, making it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a logical synthetic pathway with mechanistic considerations, discusses methods for its characterization, and explores its strategic applications in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **3-Chloromethyl-5-iodo-pyridine hydrochloride** are crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and improves its handling properties as a solid, compared to the free base.

- IUPAC Name: 3-(chloromethyl)-5-iodopyridine;hydrochloride

- CAS Number: 879326-79-1[\[1\]](#)
- Molecular Formula: C₆H₆Cl₂IN[\[1\]](#)
- Molecular Weight: 289.93 g/mol [\[1\]](#)

The structure possesses three key features:

- Pyridine Ring: A core aromatic heterocycle prevalent in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its contribution to aqueous solubility. [\[2\]](#)[\[3\]](#)
- Chloromethyl Group (-CH₂Cl): An electrophilic moiety at the 3-position, which serves as a reactive handle for introducing nucleophiles.
- Iodo Group (-I): Located at the 5-position, this halogen is an excellent leaving group and a versatile anchor for transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical Structure of **3-Chloromethyl-5-iodo-pyridine hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Source/Comment
Physical State	Solid	Expected for hydrochloride salts.
Storage	Store in a cool, dry, well-ventilated area.	[4] Recommended for chlorinated pyridine hydrochlorides.
Purity	Typically >95%	Available from commercial suppliers. [1]
SMILES	C1=C(C=NC=C1)CCl.CI	Isomeric SMILES representation.
InChI Key	MGLHBJMGHGXZHPU-UHFFFAOYSA-N	Generated from structure.

Synthesis and Mechanistic Insights

While specific preparations for this exact molecule are proprietary, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. A plausible multi-step synthesis starting from 3,5-dibromopyridine is outlined below. This approach is chosen for the commercial availability of the starting material and the high-yielding nature of the proposed transformations.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-Chloromethyl-5-iodo-pyridine hydrochloride**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of 3,5-Dibromopyridine

- **Rationale:** A selective lithium-halogen exchange at the more accessible 3-position, followed by quenching with an electrophile (DMF), introduces the formyl group. The low temperature (-78°C) is critical to prevent side reactions.
- **Procedure:**
 - Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour.
 - Add N,N-dimethylformamide (DMF) (1.2 eq) and stir for an additional 2 hours at -78°C.
 - Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
 - Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield 3-bromo-5-formylpyridine.

Step 2: Reduction to (5-Bromo-pyridin-3-yl)methanol

- **Rationale:** Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols without affecting the pyridine ring or the bromo-substituent.
- **Procedure:**
 - Dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol (MeOH).
 - Cool the solution to 0°C in an ice bath.
 - Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
 - Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

- Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate and purify to obtain the alcohol.

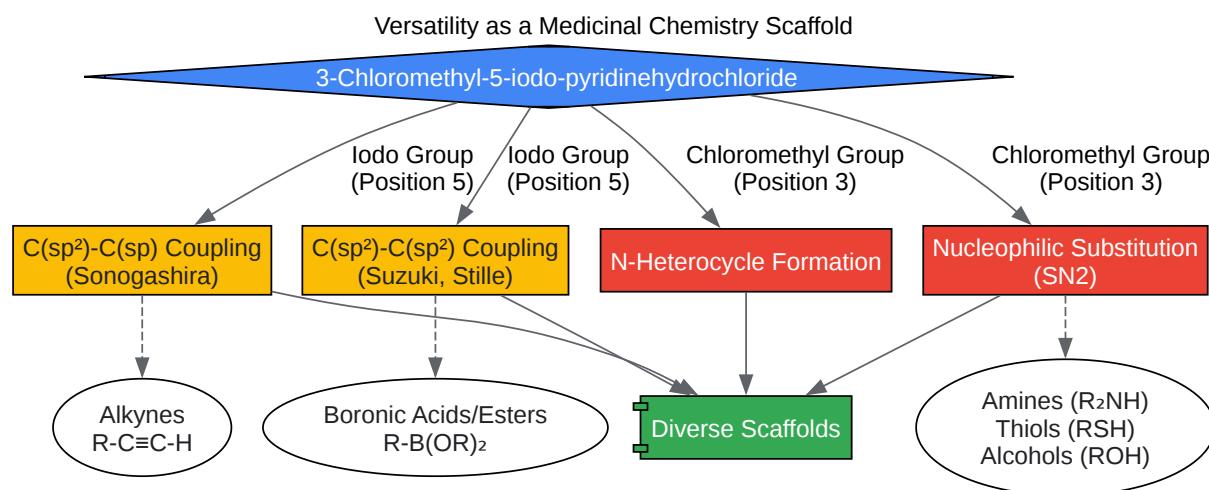
Step 3: Halogen Exchange to (5-iodo-pyridin-3-yl)methanol

- Rationale: A copper-catalyzed Finkelstein reaction is an effective method for converting an aryl bromide to an aryl iodide. The use of a ligand like N,N'-dimethylethylenediamine accelerates the catalytic cycle.
- Procedure:
 - To a reaction vessel, add (5-bromo-pyridin-3-yl)methanol (1.0 eq), sodium iodide (NaI) (2.0 eq), copper(I) iodide (CuI) (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).
 - Add anhydrous dioxane as the solvent and degas the mixture.
 - Heat the reaction to 110°C and stir for 12-24 hours.
 - After cooling, dilute with water and extract with ethyl acetate. Purify by chromatography.

Step 4: Chlorination and Salt Formation

- Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides via an S_Ni or S_N2 mechanism.^[5] Subsequent treatment with HCl provides the stable hydrochloride salt.
- Procedure:
 - Dissolve (5-iodo-pyridin-3-yl)methanol (1.0 eq) in an inert solvent like toluene.
 - Slowly add thionyl chloride (1.2 eq) at 0°C.^[5]
 - Allow the reaction to warm to room temperature and stir until completion.
 - Evaporate the solvent and excess thionyl chloride.

- Redissolve the crude product in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.
- Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.


Spectroscopic Characterization

To confirm the identity and assess the purity of the synthesized **3-Chloromethyl-5-iodopyridine hydrochloride**, a combination of spectroscopic techniques is essential.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide unambiguous structural confirmation.[\[6\]](#)[\[7\]](#)
 - Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for pyridine salts). The protons at positions 2, 4, and 6 will each appear as singlets or narrow doublets due to minimal coupling.
 - Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.
 - N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a pyridinium proton.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance):
 - Five signals are expected for the pyridine ring carbons and one for the chloromethyl carbon. The carbon bearing the iodine will be shifted upfield compared to a C-H carbon, while the carbons adjacent to the nitrogen will be downfield.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base $[\text{M}+\text{H}]^+$ at approximately m/z 253.9, corresponding to the C₆H₆ClIN⁺ species. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy:
 - Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), and a C-Cl stretch.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **3-Chloromethyl-5-iodo-pyridine hydrochloride** lies in its capacity as a versatile building block for creating libraries of complex molecules.^{[2][8][9][10]} The orthogonal reactivity of its functional groups allows for a programmed and selective synthetic strategy.

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of **3-Chloromethyl-5-iodo-pyridine hydrochloride** in synthesis.

- Modification at the 5-Position (Iodo Group): The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions.
 - Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
 - Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, which can be further functionalized.
 - Heck Coupling: Forms new carbon-carbon bonds with alkenes.
 - Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines.

- Modification at the 3-Position (Chloromethyl Group): The benzylic-like chloride is highly susceptible to S_N2 displacement by a wide range of nucleophiles.
 - Amines: Forms secondary or tertiary amines, linking the pyridine core to other fragments.
 - Thiols: Creates thioethers.
 - Alcohols/Phenols: Generates ethers.
 - Cyanide: Introduces a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

This dual reactivity allows chemists to first build complexity at the 5-position via robust cross-coupling chemistry and then use the chloromethyl handle to attach the resulting scaffold to another part of the target molecule, or vice-versa. This strategic flexibility is invaluable in modern drug design.[\[11\]](#)

Safety, Handling, and Storage

As a reactive chemical intermediate, **3-Chloromethyl-5-iodo-pyridine hydrochloride** requires careful handling. While specific data for this compound is limited, information from structurally similar compounds provides a strong basis for safety protocols.[\[4\]](#)[\[12\]](#)

GHS Hazard Classification (Anticipated):

- Acute Toxicity, Oral (Harmful): Harmful if swallowed.[\[4\]](#)[\[13\]](#)
- Skin Corrosion/Irritation (Causes skin irritation): May cause irritation or burns upon contact.[\[4\]](#)[\[13\]](#)
- Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Risk of serious damage to eyes.[\[4\]](#)[\[13\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[4\]](#)

Table 2: Recommended Handling and Safety Procedures

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
Engineering Controls	Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.[4][12]
Handling	Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][12]
Storage	Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases.
Spill Response	In case of a spill, wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4][12]
First Aid	If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

Conclusion

3-Chloromethyl-5-iodo-pyridine hydrochloride is a high-value synthetic intermediate designed for the complex demands of modern medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for building molecular diversity through selective and orthogonal chemical transformations. By understanding its properties, synthesis, and reactivity, researchers can leverage this building block to accelerate the discovery and development of

next-generation pharmaceuticals. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. uprm.edu [uprm.edu]
- To cite this document: BenchChem. [What is 3-Chloromethyl-5-iodo-pyridine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290991#what-is-3-chloromethyl-5-iodo-pyridine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com